4-amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-amino-3-methyl-N-naphthalen-2-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c1-18-13(16)12(21-15(18)20)14(19)17-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,16H2,1H3,(H,17,19) |
InChI Key |
XKGCUGBFKRJHFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs include substitutions at position 3 (R1) and the N-linked carboxamide group (R2). These modifications significantly influence melting points, solubility, and bioactivity.
- Position 3 (R1): Methyl (Target): Enhances steric accessibility compared to bulkier groups like phenyl or fluorophenyl .
- N-Substituent (R2): Naphthalen-2-yl (Target, JTS): Imparts significant hydrophobicity, likely improving blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-3-methyl-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:
- Coupling reactions : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the thiazole core and naphthyl amine .
- Cyclization : Controlled temperature (e.g., reflux in acetonitrile) and pH adjustments to stabilize intermediates .
- Optimization : Monitor via TLC and adjust solvent polarity (e.g., DMF for cyclization) to improve yields .
- Characterization : Confirm purity using HPLC and structural integrity via -NMR (e.g., thioxo proton at δ 13.5–14.0 ppm) and HRMS .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR identify functional groups (e.g., NH at δ 5.5–6.0 ppm; thioxo C=S at ~170 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 367.08) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95%) .
Q. How is preliminary bioactivity screening conducted for this compound?
- Anticancer assays : Test against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays, with IC values compared to structural analogs .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Data interpretation : Compare dose-response curves and selectivity indices (e.g., melanoma vs. normal fibroblasts) .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., variable IC values across studies) be resolved?
- Root-cause analysis :
- Purity checks : Re-analyze compound batches via HPLC to rule out impurities .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .
- Structural analogs : Compare with derivatives (e.g., thiadiazole vs. oxadiazole cores) to isolate pharmacophore contributions .
- Statistical validation : Use ANOVA to assess inter-lab variability and confirm reproducibility .
Q. What computational strategies aid in designing derivatives with improved solubility and bioavailability?
- In-silico modeling :
- DFT calculations : Optimize geometry and predict logP (e.g., lowering logP via polar substituents) .
- Molecular docking : Identify key interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Kinetic studies : Monitor intermediates via in-situ IR (e.g., C=O stretching at 1680 cm) .
- Isotopic labeling : Use -labeled amines to trace cyclization pathways .
- Theoretical modeling : Apply quantum chemical calculations (e.g., Gaussian) to map transition states .
Q. What methodologies enable comparative analysis with structural analogs?
- SAR studies :
- Core modifications : Replace thiazole with oxazole or triazole and test bioactivity .
- Substituent effects : Vary naphthyl substituents (e.g., -NO, -OCH) and measure binding affinity .
- Crystallography : Compare X-ray structures to correlate conformation with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
